molecular formula C12H7NOS B12844162 3-(5-Formyl-3-thienyl)benzonitrile

3-(5-Formyl-3-thienyl)benzonitrile

Cat. No.: B12844162
M. Wt: 213.26 g/mol
InChI Key: RYONQMUCXMXKAL-UHFFFAOYSA-N
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Description

Significance of Aryl-Thiophene Conjugates in Modern Organic Chemistry

Aryl-thiophene conjugates, molecules containing a thiophene (B33073) ring linked to an aryl group, are of considerable importance in organic chemistry. Thiophene, a sulfur-containing five-membered aromatic heterocycle, imparts unique electronic and structural properties to these conjugates. youtube.comyoutube.com Its aromaticity, though less than that of benzene (B151609), allows it to participate in various chemical reactions. youtube.com

The direct arylation of thiophenes is an efficient method for creating these conjugates, often with high yields and compatibility with various functional groups. acs.orgacs.org This synthetic strategy is advantageous as it often requires fewer steps and lower catalyst loadings compared to traditional cross-coupling methods. acs.org Aryl-thiophene scaffolds are integral to the development of organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. acs.orgmdpi.com The tunable electronic properties of these conjugates, achieved by modifying the aryl or thiophene components, make them highly sought after in materials science. numberanalytics.com

Functional Group Interplay: Aldehyde and Nitrile Moiety in Chemical Transformations

The chemical behavior of 3-(5-Formyl-3-thienyl)benzonitrile is largely dictated by the interplay of its aldehyde (-CHO) and nitrile (-C≡N) functional groups. Both groups are electron-withdrawing and significantly influence the reactivity of the molecule.

The aldehyde group, with its polar carbonyl bond, is a prime site for nucleophilic addition reactions. solubilityofthings.comncert.nic.in It can be readily transformed into a variety of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine through reaction with a primary amine. ncert.nic.inlibretexts.org The presence of the electron-withdrawing nitrile group can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in

The nitrile group is also a versatile functional handle. numberanalytics.comnumberanalytics.com It can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. numberanalytics.com Furthermore, the nitrile group can participate in cycloaddition reactions, leading to the formation of various heterocyclic rings, such as tetrazoles. numberanalytics.comnumberanalytics.com The reactivity of the nitrile group is influenced by the electronic nature of the substituents on the aromatic ring. numberanalytics.com

The simultaneous presence of both an aldehyde and a nitrile on the aryl-thiophene backbone provides a platform for a diverse range of chemical transformations, allowing for the synthesis of complex molecular architectures.

Historical Context and Evolution of Research on Related Scaffolds

The study of derivatives and their underlying assets has a long history, evolving from agricultural commodities in ancient times to complex financial instruments today. mendelu.czresearchgate.net In the realm of chemistry, the development of synthetic methodologies has been a key driver in the evolution of research on specific molecular scaffolds.

Research into thiophene-containing compounds has been ongoing for many years, with a significant focus on their synthesis and reactivity. youtube.com Early methods for creating aryl-thiophene linkages often relied on classical cross-coupling reactions. However, the development of direct C-H arylation techniques has provided more efficient and environmentally friendly routes to these compounds. acs.orgacs.org

Similarly, the chemistry of benzonitrile (B105546) derivatives has been extensively explored. The unique electronic properties imparted by the nitrile group have made these compounds important in various fields, including pharmaceuticals and materials science. numberanalytics.com The combination of a thiophene ring and a benzonitrile moiety represents a convergence of these two areas of research, leading to the exploration of novel molecular structures with potentially unique properties. The synthesis of related structures, such as o-(5-Formyl-2-thienyl)benzonitrile, highlights the interest in this class of compounds. researchgate.net

Current Research Landscape and Future Prospects for this compound

Current research involving this compound and related structures is largely focused on their application as building blocks in the synthesis of functional materials and biologically active molecules. The versatility of the aldehyde and nitrile groups allows for their incorporation into a wide array of molecular designs.

For example, the formyl group can be utilized in condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds and create larger conjugated systems. semanticscholar.org This is particularly relevant in the development of organic dyes and nonlinear optical materials. The nitrile group can be a precursor to other functionalities or can itself contribute to the electronic properties of the final molecule.

Future prospects for this compound lie in its potential use in the synthesis of novel organic semiconductors, fluorescent probes, and pharmaceutical intermediates. The ability to precisely modify its structure through the reactions of its functional groups opens up avenues for creating tailor-made molecules with specific desired properties. Further research into the synthetic transformations and photophysical properties of this compound and its derivatives will undoubtedly lead to new and exciting applications in various fields of chemistry and materials science.

Chemical Compound Information

Compound Name
This compound
Benzene
Thiophene
o-(5-Formyl-2-thienyl)benzonitrile

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H7NOS sinfoochem.com
Molar Mass 213.26 g/mol
CAS Number 1220039-56-4 sinfoochem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7NOS

Molecular Weight

213.26 g/mol

IUPAC Name

3-(5-formylthiophen-3-yl)benzonitrile

InChI

InChI=1S/C12H7NOS/c13-6-9-2-1-3-10(4-9)11-5-12(7-14)15-8-11/h1-5,7-8H

InChI Key

RYONQMUCXMXKAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC(=C2)C=O)C#N

Origin of Product

United States

Synthetic Methodologies for 3 5 Formyl 3 Thienyl Benzonitrile and Its Precursors

Strategies for Carbon-Carbon Bond Formation in Aryl-Thiophene Systems

The creation of the central aryl-thiophene bond is a critical step in the synthesis of 3-(5-Formyl-3-thienyl)benzonitrile. This is typically achieved through powerful cross-coupling reactions that form a carbon-carbon bond between a thiophene (B33073) ring and a benzonitrile (B105546) moiety.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forging aryl-aryl bonds. tandfonline.com The Suzuki-Miyaura and Stille couplings are particularly prominent in this context.

The Suzuki-Miyaura coupling reaction is a highly favored method due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic byproducts. d-nb.inforesearchgate.net This reaction typically involves the coupling of an organoboron compound, such as an arylboronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. d-nb.info For the synthesis of the 3-(thienyl)benzonitrile core, this would involve reacting a thienylboronic acid derivative with a halobenzonitrile or, conversely, a cyanophenylboronic acid with a halothiophene. d-nb.infoontosight.ai The use of 3-cyanophenylboronic acid, which can be synthesized from 3-bromobenzonitrile (B1265711), is a common strategy. ontosight.aichemicalbook.com The reactivity of the boronic acid is enhanced by the electron-withdrawing nature of the cyano group. ontosight.ai

The Stille coupling offers another powerful route, utilizing an organotin reagent (organostannane) to couple with an organohalide. acs.orgresearchgate.net This method is known for its tolerance of a wide array of functional groups. researchgate.net In a relevant synthetic approach, a thienylstannane could be coupled with a halobenzonitrile. juniperpublishers.com While effective, the toxicity of organotin compounds necessitates careful handling and purification procedures. researchgate.net Research has shown that for the coupling of some heterocyclic compounds, the Stille coupling can provide higher yields compared to the Suzuki coupling, especially when dealing with substrates that can coordinate strongly with the catalyst. rsc.org

Coupling ReactionThiophene Reagent ExampleBenzonitrile Reagent ExampleCatalyst System ExampleKey Advantages
Suzuki-Miyaura Thiophene-3-boronic acid3-BromobenzonitrilePd(PPh₃)₄, K₂CO₃ uwindsor.caMild conditions, stable reagents, non-toxic byproducts d-nb.inforesearchgate.net
Stille 2-(Tributylstannyl)thiophene3-IodobenzonitrilePd(PPh₃)₄ researchgate.netjuniperpublishers.comTolerates a wide range of functional groups researchgate.net

Direct Arylation Methods for Thiophene Derivatives

Direct arylation has emerged as a more atom-economical and "greener" alternative to traditional cross-coupling reactions. beilstein-journals.orgd-nb.info This method circumvents the need for pre-functionalized organometallic thiophene or benzonitrile reagents by directly activating a C-H bond on one of the coupling partners. acs.org For the synthesis of 3-(thienyl)benzonitriles, this would typically involve the palladium-catalyzed reaction of a thiophene derivative with a halobenzonitrile. researchgate.net A significant challenge in the direct arylation of 3-substituted thiophenes is controlling the regioselectivity, as reactions can occur at either the C2 or C5 position. beilstein-journals.org However, strategic use of blocking groups can direct the arylation to the desired position. beilstein-journals.orgd-nb.info

Installation and Modification of the Formyl Group on the Thiophene Ring

The introduction of the formyl group (an aldehyde) onto the thiophene ring is another crucial transformation. The position of this group is critical for the final structure of this compound.

Regioselective Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds like thiophene. ijpcbs.com The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. ijpcbs.com For a 3-substituted thiophene, the formylation can occur at either the 2- or 5-position. The regioselectivity can be influenced by the nature of the substituent on the thiophene ring and the steric bulk of the Vilsmeier reagent itself. uminho.ptresearchgate.net In some cases, specific reaction conditions can be optimized to favor formylation at the C5 position, which is necessary for the target molecule. For instance, the formylation of 4-(p-cyanophenyl)-2,2'-bithiophene has been achieved using POCl₃ and DMF. nih.gov

Formylation MethodReagentsKey Features
Vilsmeier-Haack DMF, POCl₃ ijpcbs.comEfficient for electron-rich heterocycles, regioselectivity can be controlled. uminho.ptresearchgate.net
Organometallic Intermediate n-BuLi, DMF uminho.ptAllows for directed formylation via a lithiated intermediate.

Formylation via Organometallic Intermediates

An alternative strategy for introducing a formyl group involves the use of organometallic intermediates. This method often provides excellent regiocontrol. The process typically involves the deprotonation of a specific carbon atom on the thiophene ring using a strong base, such as n-butyllithium (n-BuLi), to form a highly reactive thienyllithium species. uminho.pt This intermediate can then be quenched with an electrophilic formylating agent like DMF to install the aldehyde group at the desired position. uminho.ptcore.ac.uk This approach is particularly useful when the Vilsmeier-Haack reaction does not provide the desired regioselectivity.

Synthesis of Benzonitrile Scaffolds and Functionalization

The benzonitrile portion of the molecule, specifically a 3-substituted benzonitrile derivative, is a key starting material. These scaffolds can be synthesized and functionalized through various organic reactions. Halogenated benzonitriles, such as 3-bromobenzonitrile or 3-iodobenzonitrile, are common precursors for cross-coupling reactions. ontosight.aiacs.org These can be prepared from corresponding anilines via Sandmeyer-type reactions or other aromatic substitution methods.

Furthermore, functionalization of the benzonitrile ring can be achieved through various reactions. For instance, 2-halobenzonitriles can undergo palladium-catalyzed coupling with hydrazines to form indazole derivatives. acs.org While not directly applicable to the synthesis of the target molecule, this illustrates the versatility of the benzonitrile scaffold in organic synthesis. The synthesis of more complex benzonitrile derivatives often involves multi-step sequences, including the protection and deprotection of functional groups as needed.

Introduction of the Nitrile Group via Classical and Modern Methods

The synthesis of benzonitrile derivatives, a key structural component of the target molecule, relies on the effective introduction of the nitrile (-C≡N) group. This can be achieved through both classical and contemporary chemical methods. numberanalytics.comfiveable.me

Classical Methods: These are well-established, foundational reactions in organic chemistry.

Dehydration of Amides: A primary method involves the dehydration of primary amides. numberanalytics.comalgoreducation.com Reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are traditionally used to remove a molecule of water from the amide, yielding the corresponding nitrile. fiveable.mealgoreducation.com

Sandmeyer Reaction: For aromatic nitriles, the Sandmeyer reaction is a cornerstone. algoreducation.com It involves the conversion of an aryl amine to a diazonium salt, which is then treated with a copper(I) cyanide salt to install the nitrile group onto the aromatic ring.

Nucleophilic Substitution: The reaction of alkyl halides with alkali metal cyanides, such as sodium or potassium cyanide, is a direct method for introducing the cyano group. ebsco.comchemistrylearner.comwikipedia.org This approach, known as the Kolbe nitrile synthesis, is effective but requires careful handling due to the high toxicity of cyanide reagents. algoreducation.comwikipedia.org

Modern Methods: Recent advancements have focused on improving safety, efficiency, and functional group tolerance.

Transition Metal-Catalyzed Cyanation: Palladium- or nickel-catalyzed cross-coupling reactions have become a powerful tool for forming aryl nitriles from aryl halides or triflates using various cyanide sources.

Electrophilic Cyanating Reagents: The development of reagents like cyanobenziodoxolone (CBX) allows for the cyanation of nucleophiles under milder conditions, avoiding the use of highly toxic metal cyanides. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled the one-step conversion of aliphatic carboxylic acids to their corresponding nitriles, offering a sustainable alternative under mild conditions. researchgate.net

A comparison of these methods highlights the evolution from stoichiometric, often harsh conditions to milder, catalytic, and more environmentally benign processes.

MethodReagentsSubstrateDescription
Dehydration of Amides SOCl₂, P₂O₅Primary AmidesA classic method that removes a water molecule from an amide to form a nitrile. fiveable.mealgoreducation.com
Sandmeyer Reaction NaNO₂, HCl, CuCNAryl AminesA multi-step process to convert an amino group on an aromatic ring into a nitrile group via a diazonium salt intermediate. algoreducation.com
Nucleophilic Substitution NaCN, KCNAlkyl HalidesA direct displacement reaction where a halide is replaced by a cyanide ion. ebsco.comchemistrylearner.com
Photoredox Cyanation Cyanobenziodoxolone (CBX), LightCarboxylic AcidsA modern, light-induced method that converts carboxylic acids directly into nitriles. researchgate.net

Directed Ortho-Metalation for Benzonitrile Derivatives

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.org The process involves the deprotonation of the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgnih.gov The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

For benzonitrile derivatives, the cyano group itself is not a strong DMG. However, other functional groups present on the benzonitrile ring can direct metalation. More significantly, DoM is crucial for synthesizing highly substituted benzonitriles that might be precursors to the target molecule. For instance, an O-carbamate group (Ar-OCONEt₂) is one of the most powerful DMGs known and can be used to direct lithiation to the adjacent position. nih.gov

Recent studies have also explored sterically directed C-H activation and borylation, which can achieve functionalization adjacent to a cyano group, a transformation that is challenging with traditional DoM or electrophilic substitution. nih.gov Furthermore, advanced magnesiation techniques using reagents like sBu₂Mg have been developed for the regioselective functionalization of arenes and heteroarenes bearing directing groups, which can include amides or oxazolines. rsc.org These methods provide a pathway to create precisely substituted aromatic building blocks necessary for complex syntheses. researchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The assembly of the bifunctional molecule this compound can be approached through two distinct strategic paradigms: convergent and divergent synthesis.

Convergent Synthesis: This strategy involves the independent synthesis of two key fragments of the target molecule, which are then joined together in a late-stage coupling reaction. For this compound, a logical convergent approach would be a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

Fragment 1: A benzonitrile derivative bearing a reactive group, such as 3-bromobenzonitrile or 3-cyanophenylboronic acid.

Fragment 2: A thiophene derivative containing the formyl group and a complementary reactive group, such as 5-formylthiophene-3-boronic acid or 3-bromo-5-formylthiophene.

The palladium-catalyzed coupling of these two fragments would directly yield the carbon-carbon bond connecting the phenyl and thienyl rings, assembling the final molecular skeleton. This approach is highly efficient as it maximizes the yield based on the limiting fragment and allows for modularity, where different derivatives of each fragment can be combined to create a library of related compounds.

Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that already contains the core bi-aryl structure. core.ac.uk This intermediate is then subjected to different reaction pathways to generate a variety of final products.

A possible divergent route to this compound could start from a precursor like 3-(3-thienyl)benzonitrile. This common intermediate could then be functionalized. For instance, a Vilsmeier-Haack reaction or a metalation-formylation sequence on the thiophene ring could selectively introduce the formyl group at the 5-position. This strategy is particularly useful for creating analogues of the target compound, as the common intermediate can be subjected to various functionalization reactions (e.g., halogenation, acylation) to produce a diverse set of molecules from a single starting material. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. sigmaaldrich.cn

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Convergent cross-coupling reactions, such as the Suzuki coupling, often exhibit higher atom economy compared to classical multi-step syntheses that may involve stoichiometric reagents and protecting groups.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org The palladium-catalyzed cross-coupling reactions central to the convergent synthesis are a prime example. These methods use only a small amount of catalyst, which can often be recycled, reducing waste and energy consumption. unsw.edu.au

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org Developing a synthetic route that is highly chemoselective, allowing for direct functionalization without protecting other parts of the molecule, is a key green objective.

Safer Solvents and Auxiliaries: The choice of solvents has a significant environmental impact. Green chemistry encourages the use of safer solvents like water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions where possible. snkp.ac.inencyclopedia.pub For the synthesis of the target compound, exploring aqueous cross-coupling conditions or microwave-assisted solvent-free reactions could represent a significant green improvement. encyclopedia.pub

Energy Efficiency: Chemical processes should be designed for minimal energy use, for instance, by conducting reactions at ambient temperature and pressure. sigmaaldrich.cnencyclopedia.pub The development of highly active catalysts that operate under mild conditions is crucial for achieving this goal.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 3 5 Formyl 3 Thienyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 3-(5-Formyl-3-thienyl)benzonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to unambiguously assign the resonances and confirm the compound's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons in different chemical environments. rsc.org The aromatic region of the spectrum is particularly informative. The protons of the benzonitrile (B105546) ring and the thiophene (B33073) ring resonate in this downfield region due to the deshielding effects of the aromatic currents and the electron-withdrawing substituents (formyl and cyano groups).

The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, owing to the strong deshielding effect of the carbonyl group. The protons on the thiophene ring will exhibit characteristic coupling patterns, and the protons on the benzonitrile ring will show a splitting pattern consistent with their substitution.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H 9.87 s -
Thiophene-H 8.36 d 1.4
Thiophene-H 7.95 d 1.4
Benzonitrile-H 7.90 t 1.5
Benzonitrile-H 7.82 dt 7.8, 1.3
Benzonitrile-H 7.71 dt 7.9, 1.4
Benzonitrile-H 7.54 t 7.8

Note: The specific assignments of the benzonitrile and thiophene protons can be definitively confirmed using 2D NMR techniques.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single resonance. The carbonyl carbon of the formyl group is highly deshielded and appears at the lowest field, typically around δ 180-190 ppm. The carbon of the nitrile group (-CN) also has a characteristic chemical shift in the range of δ 110-125 ppm. chemicalbook.com The aromatic carbons of the benzonitrile and thiophene rings will appear in the approximate range of δ 120-150 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aldehyde C=O 182.7
Thiophene-C (quaternary) 148.9
Thiophene-C (quaternary) 144.3
Thiophene-CH 137.9
Benzonitrile-C (quaternary) 135.5
Benzonitrile-CH 133.1
Benzonitrile-CH 132.8
Thiophene-CH 131.0
Benzonitrile-CH 129.8
Benzonitrile-C (quaternary) 126.9
Nitrile-CN 118.3
Benzonitrile-C (quaternary) 112.9

Note: Quaternary carbon assignments are confirmed by techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable. ipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com This is crucial for tracing the connectivity of protons within the benzonitrile and thiophene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org Each cross-peak in the HSQC spectrum links a specific proton resonance to the resonance of the carbon atom to which it is attached, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. thermofisher.com

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the stretching vibration of the nitrile group.

Carbonyl (C=O) Stretch: A strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group will be present in the region of 1680-1700 cm⁻¹. The conjugation with the thiophene ring may shift this band to a slightly lower wavenumber.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations within the benzonitrile and thiophene rings will result in several bands in the 1400-1600 cm⁻¹ region.

C-S Stretch: The thiophene ring will also exhibit a C-S stretching vibration, though it is often weak and can be difficult to identify definitively.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretching 2229
Aldehyde (C=O) Stretching 1678
Aromatic C-H Stretching ~3100
Aldehyde C-H Stretching ~2820, ~2720
Aromatic C=C Stretching 1400-1600

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds. beilstein-journals.org The nitrile and the aromatic ring vibrations are typically strong in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. nih.gov SERS studies of this compound could provide insights into the molecule's orientation and interaction with the metal surface. The enhancement of specific vibrational modes can indicate which parts of the molecule are in close proximity to the surface. For instance, enhancement of the nitrile or formyl group vibrations would suggest an interaction through these functional groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns. This information is crucial for confirming the elemental composition and structural integrity of a synthesized compound.

For this compound, with a molecular formula of C₁₂H₇NOS, the calculated molecular weight is approximately 213.26 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Upon ionization, the molecular ion [M]⁺ would undergo fragmentation, breaking at its weakest bonds. The analysis of these fragments provides valuable structural information. Key fragmentation pathways for this compound would likely involve the initial loss of the formyl radical or the hydrogen atom from the aldehyde, followed by further cleavages.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonFormulaMass (m/z)Description
[M]⁺[C₁₂H₇NOS]⁺213.03Molecular Ion
[M-H]⁺[C₁₂H₆NOS]⁺212.02Loss of a hydrogen atom from the formyl group
[M-CHO]⁺[C₁₁H₆NS]⁺184.02Loss of the formyl radical
[M-CO]⁺[C₁₁H₇NS]⁺185.03Loss of neutral carbon monoxide (rearrangement)
[C₁₁H₇S]⁺[C₁₁H₇S]⁺159.03Loss of HCN from the molecular ion
[C₇H₄N]⁺[C₇H₄N]⁺102.04Fragment corresponding to the benzonitrile cation

Note: The fragmentation data presented is predictive and based on the chemical structure. Actual results would be obtained from experimental analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The spectrum is dictated by the molecule's conjugated π-system. In this compound, the π-system extends across the benzene (B151609) ring, the thiophene ring, and the formyl group.

The presence of the electron-donating thiophene ring connected to the electron-withdrawing benzonitrile and formyl groups suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com This ICT character means the electronic absorption spectrum is likely to be sensitive to the polarity of the solvent (solvatochromism). In more polar solvents, the excited state is stabilized, which can lead to a red shift (bathochromic shift) in the absorption maximum (λmax). mdpi.com

The primary absorption bands are expected to arise from π → π* transitions within the conjugated aromatic system. In the solid state, as a thin film, intermolecular interactions such as H-aggregation can lead to shifts in the absorption spectrum, typically a blue shift (hypsochromic shift) compared to the solution phase. mdpi.com

Table 2: Expected Electronic Absorption Characteristics for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionNotes
π → πHOMO → LUMO250-400 nmIntense absorption band characteristic of the extended conjugated system.
n → πNon-bonding (Oxygen) → Antibonding (π)>350 nmWeaker absorption, potentially overlapping with the stronger π → π band.
Intramolecular Charge Transfer (ICT)Thiophene (donor) → Benzonitrile/Formyl (acceptor)Solvent DependentContributes to the main absorption band and its sensitivity to solvent polarity. mdpi.com

Note: The data presented is based on theoretical principles and analysis of structurally related compounds. mdpi.com Experimental verification is required.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. nih.gov

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures allows for prediction of its key solid-state features. The molecule is expected to be largely planar to maximize π-conjugation between the two aromatic rings. The dihedral angle between the mean planes of the thienyl and phenyl rings would be a critical parameter, influencing the extent of electronic communication.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

ParameterDescriptionExpected Findings for this compound
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). nih.govTo be determined experimentally.
Space Group The specific symmetry operations of the unit cell. nih.govTo be determined experimentally.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. nih.govTo be determined experimentally.
Bond Lengths/Angles Precise distances and angles between bonded atoms.Would confirm the geometry of the thiophene and benzene rings.
Torsional Angles The dihedral angle between the phenyl and thienyl rings.A small angle would indicate a high degree of planarity.
Intermolecular Interactions Non-covalent forces like hydrogen bonds and π-π stacking. iucr.orgExpected C-H···O/N interactions and π-π stacking between aromatic rings.

Note: This table describes the type of data that would be obtained from a successful X-ray crystallographic analysis.

Theoretical and Computational Chemistry Investigations of 3 5 Formyl 3 Thienyl Benzonitrile

Quantum Chemical Calculations for Ground State Geometries and Electronic Structures

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule in its ground state. These computational methods allow for a detailed exploration of the molecule's three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This process, called geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a molecule like 3-(5-Formyl-3-thienyl)benzonitrile, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. A common approach for organic molecules is to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive basis set for higher accuracy. The optimization process would reveal the extent of planarity or torsion between the phenyl and thienyl rings, which significantly influences the electronic communication between these two parts of the molecule.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Understanding how charge is distributed across a molecule is essential for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom.

A more visual representation of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, and a more positive potential around the hydrogen atoms.

Excited State Properties and Spectroscopic Simulations

While ground state calculations provide a wealth of information, many applications of organic molecules, particularly in optoelectronics, depend on their behavior in electronically excited states.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

To investigate the properties of a molecule in its excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. mdpi.com TD-DFT can predict the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the absorption of light by the molecule. The calculations also provide the oscillator strength for each transition, which is a measure of the probability of that transition occurring. Transitions with high oscillator strengths are the ones most likely to be observed in an absorption spectrum. For this compound, TD-DFT calculations would identify the key electronic transitions, such as the HOMO to LUMO transition, and their corresponding energies.

Conformational Analysis and Potential Energy Surfaces of this compound

A detailed understanding of this flexibility is achieved by mapping the potential energy surface (PES) as a function of the dihedral angle (θ) between the two rings. nih.govrsc.org Such an analysis is typically performed using quantum mechanical methods. For instance, a relaxed PES scan can be calculated at a DFT level of theory, such as B3LYP with a 6-311G(d,p) basis set, where the geometry is optimized at fixed increments of the critical dihedral angle. rsc.org

The resulting PES reveals the energies of all possible rotational isomers (rotamers) and the energy barriers that separate them. chemrxiv.org For bi-aryl systems like this, there is a balance between the stabilizing effect of π-conjugation, which favors a planar conformation (θ = 0° or 180°), and the destabilizing effect of steric hindrance between ortho-hydrogens on the adjacent rings, which favors a twisted conformation.

Computational studies would identify the global minimum energy conformation, which represents the most stable structure, as well as any local minima. nih.govchemrxiv.org The transition states connecting these minima correspond to the energy barriers for rotation.

Table 1: Hypothetical Relative Energies for Key Conformations of this compound

Dihedral Angle (θ)ConformationRelative Energy (kcal/mol)Comments
Planar (syn)1.5Transition state; Steric clash between C-H and C-S bonds.
~35°Twisted0.0Global Minimum; Optimal balance of conjugation and steric relief.
90°Perpendicular0.8Transition state for interconversion between twisted forms.
~145°Twisted0.2Local Minimum; Slightly less stable than the global minimum.
180°Planar (anti)1.8Transition state; Steric clash between C-H bonds.

This is an interactive data table. You can sort and filter the data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing for the exploration of proposed pathways and the identification of key intermediates and transition states that are often too fleeting to be observed experimentally. mdpi.comresearchgate.net For this compound, the formyl (-CHO) group is a primary site of reactivity, for example, in a nucleophilic addition reaction.

Let's consider a hypothetical Wittig reaction to form an alkene. The mechanism can be modeled using DFT methods (e.g., B3LYP or M06-2X) to map the energy profile of the entire process. mdpi.com The key steps would include:

Oxaphosphetane formation: The initial attack of the phosphorus ylide on the carbonyl carbon to form a four-membered ring intermediate (an oxaphosphetane). Calculations can distinguish between a concerted [2+2] cycloaddition or a two-step process via a betaine (B1666868) intermediate. researchgate.net

Oxaphosphetane decomposition: The breakdown of the oxaphosphetane to yield the final alkene and triphenylphosphine (B44618) oxide.

By calculating the Gibbs free energy of the reactants, intermediates, transition states (TS), and products, a complete reaction coordinate diagram can be constructed. researchgate.net The highest energy barrier on this profile determines the rate-determining step of the reaction. nih.gov

Table 2: Hypothetical Calculated Free Energy Profile for a Wittig Reaction

SpeciesDescriptionRelative Free Energy (ΔG, kcal/mol)
ReactantsThis compound + Ylide0.0
TS1Transition state for oxaphosphetane formation+5.7
IntermediateOxaphosphetane-15.2
TS2Transition state for decomposition-3.1
ProductsAlkene + Triphenylphosphine oxide-35.8

This is an interactive data table. You can sort and filter the data.

Prediction of Spectroscopic Parameters via Quantum Chemical Approaches

Quantum chemical calculations are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nih.govnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. mdpi.com The magnetic shielding tensors are calculated for the optimized molecular geometry and then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities corresponding to IR and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations, performed on the minimum energy geometry, provide a set of normal modes. The frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP functionals) to correct for anharmonicity and other method-inherent approximations, yielding excellent agreement with experimental FT-IR and FT-Raman data. nih.gov

UV-Visible Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method provides the excitation energies and oscillator strengths for the transitions between the ground state and various excited states. These calculations can identify the nature of the key transitions, such as π→π* transitions within the conjugated system or n→π* transitions involving the carbonyl oxygen.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
¹H NMR (δ, ppm), Aldehyde-H9.959.98
¹³C NMR (δ, ppm), Carbonyl-C185.4184.9
¹³C NMR (δ, ppm), Nitrile-C118.2118.5
IR Frequency (cm⁻¹), C≡N stretch22352230
IR Frequency (cm⁻¹), C=O stretch16901685
UV-Vis λ_max (nm), π→π*295298

This is an interactive data table. You can sort and filter the data.

Reactivity and Chemical Transformations of 3 5 Formyl 3 Thienyl Benzonitrile

Reactions at the Formyl (Aldehyde) Moiety

The aldehyde group is typically the more reactive of the two functional groups in 3-(5-Formyl-3-thienyl)benzonitrile. It readily participates in oxidations, reductions, and carbon-carbon bond-forming reactions.

The formyl group can be selectively oxidized to a carboxylic acid, yielding 3-(5-Carboxy-3-thienyl)benzonitrile. This transformation is a fundamental process in organic synthesis. pressbooks.pub A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common methods for oxidizing aldehydes to carboxylic acids include the use of:

Potassium permanganate (B83412) (KMnO₄): This strong oxidant, typically used in basic or neutral conditions, effectively converts aldehydes to their corresponding carboxylates, which are then protonated to yield the carboxylic acid. pressbooks.pub

Chromium (VI) reagents: Reagents such as chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, are classic reagents for this oxidation. pressbooks.pub

Oxone: A mixture of potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate, Oxone can be used in conjunction with catalysts for the oxidative cleavage of olefins, which proceeds through an aldehyde intermediate that is subsequently oxidized to the carboxylic acid. organic-chemistry.org

Sodium chlorite (B76162) (NaClO₂): This reagent is often used in the presence of a chlorine scavenger to efficiently and selectively oxidize aldehydes to carboxylic acids without affecting other sensitive functional groups.

The oxidation of the formyl group in this compound would likely proceed with high yield under mild conditions, given the general susceptibility of aldehydes to oxidation. thieme-connect.degoogle.com

Table 1: Representative Oxidation Reactions of Aldehydes

Oxidizing Agent Typical Conditions Product from this compound
KMnO₄ Basic, aqueous 3-(5-Carboxy-3-thienyl)benzonitrile (as salt)
H₂CrO₄ (Jones Reagent) Acetone, H₂SO₄ 3-(5-Carboxy-3-thienyl)benzonitrile

The formyl group can be reduced to a primary alcohol (hydroxyl derivative) or completely reduced to a methyl group (alkane derivative).

Reduction to Alcohol: The reduction of the aldehyde to 3-(5-(Hydroxymethyl)-3-thienyl)benzonitrile is readily achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation due to its selectivity for aldehydes and ketones over less reactive functional groups like nitriles. Lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde, but it is a much stronger reducing agent and would simultaneously reduce the nitrile group. chemistrysteps.com Catalytic hydrogenation with reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) can also be employed. google.com In a similar context, the reduction of an aldehyde to an alcohol has been demonstrated in the synthesis of 4-phenyl-imidazole derivatives. scispace.com

Reduction to Alkane: Complete reduction of the formyl group to a methyl group, yielding 3-(5-Methyl-3-thienyl)benzonitrile, requires more vigorous conditions. The two most common methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (H₂NNH₂), followed by decomposition of the hydrazone at high temperatures in the presence of a strong base like potassium hydroxide (B78521) (KOH).

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl).

Given the presence of the nitrile group, which can be sensitive to acidic or basic conditions, the choice of method would need to be carefully considered.

The electrophilic carbon of the formyl group readily reacts with nucleophiles such as amines and the carbanions of active methylene (B1212753) compounds.

Condensation with Amines: Reaction with primary amines yields Schiff bases (imines). For instance, condensation with an amine like aniline (B41778) would produce the corresponding N-phenylimine derivative. This reaction is fundamental in the synthesis of various heterocyclic systems. For example, o-aminoaryl aldehydes are key starting materials in the Friedländer annulation for the synthesis of quinolines. researchgate.net Similarly, condensation reactions are used to prepare chiral Schiff base ligands from formyl precursors. ias.ac.in

Condensation with Active Methylene Compounds: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction is a powerful tool for C-C bond formation. For example, a formyl-terthiophene has been shown to undergo Knoevenagel condensation with an indandione-based active methylene compound. mdpi.com These types of condensations are pivotal in synthesizing a variety of functionalized alkenes and are often key steps in the synthesis of complex molecules and materials.

The aldehyde functionality is an excellent substrate for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes into alkenes. wikipedia.orglibretexts.org The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. organic-chemistry.org Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides (containing electron-withdrawing groups) predominantly yield (E)-alkenes. libretexts.orgorganic-chemistry.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.com It offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org The HWE reaction typically shows a strong preference for the formation of (E)-alkenes. wikipedia.orgtcichemicals.com This reaction is widely used in the synthesis of natural products and other complex organic molecules due to its reliability and stereocontrol. nih.govconicet.gov.ar The chemoselectivity of the HWE reaction makes it suitable for molecules like this compound, as it would selectively react with the aldehyde without disturbing the nitrile group. chemrxiv.org

Table 2: Olefination Reactions of the Formyl Group

Reaction Reagent Type Typical Product Stereoselectivity
Wittig Phosphonium Ylide (Ph₃P=CHR) Alkene Depends on ylide stability

The formyl group can be transformed into a second nitrile group, resulting in 3-(5-Cyano-3-thienyl)benzonitrile. This conversion typically proceeds via a two-step sequence involving the formation of an intermediate that is subsequently dehydrated. A common method involves:

Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime.

Dehydration: The aldoxime is then treated with a dehydrating agent, such as acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅), to yield the nitrile. chemistrysteps.com

A direct, one-step conversion of an aldehyde to a nitrile can also be achieved using reagents like O,N-bis-(trifluoroacetyl)-hydroxylamine in the presence of a base such as pyridine. google.com

Reactions at the Nitrile (Cyano) Moiety

The nitrile group is generally less reactive than the aldehyde. Its transformations often require more stringent conditions, such as strong acids, bases, or potent nucleophiles.

Key reactions involving the nitrile group include:

Hydrolysis: Under either acidic or basic aqueous conditions, the nitrile can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. chemistrysteps.com Acid-catalyzed hydrolysis would convert the nitrile in this compound to a carboxylic acid group, yielding 3-carboxy-5-(formyl)thiophene.

Reduction: The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. chemistrysteps.com Catalytic hydrogenation using Raney nickel is also a common method for reducing nitriles to amines. scispace.com This would convert this compound to 3-(5-Formyl-3-thienyl)benzylamine. Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the electrophilic carbon of the nitrile. chemistrysteps.com The initial product is an imine salt, which upon acidic hydrolysis, is converted into a ketone. masterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide followed by hydrolysis would yield 3-(5-Formyl-3-thienyl)acetophenone.

Advanced Applications in Materials Science and Functional Molecule Design Incorporating 3 5 Formyl 3 Thienyl Benzonitrile

Building Blocks for Organic Electronic Materials

The intrinsic electronic properties of 3-(5-Formyl-3-thienyl)benzonitrile, characterized by the donor-acceptor (D-A) nature of its thienyl and benzonitrile (B105546) components, make it an exemplary candidate for constructing high-performance organic electronic materials. The formyl group further enhances its utility, offering a convenient point for polymerization and molecular extension.

Development of Conjugated Polymers and Oligomers for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of these devices is critically dependent on the charge transport characteristics of the semiconductor layer. Building blocks like this compound are instrumental in synthesizing conjugated polymers and oligomers with tailored electronic properties for OFET applications.

The combination of the electron-donating thiophene (B33073) unit and the electron-accepting benzonitrile unit within a polymer backbone can lead to materials with ambipolar or high-mobility n-type or p-type behavior. The formyl group can be readily converted to other functional groups, such as a vinyl or an imine, to facilitate polymerization reactions like Stille or Suzuki coupling. These reactions enable the creation of extended π-conjugated systems necessary for efficient charge transport.

Research on analogous structures has demonstrated the effectiveness of this approach. For instance, polymers incorporating thienothiophene and benzonitrile moieties have been synthesized and have shown promising n-type behavior in OFETs. The introduction of the nitrile (CN) group effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. The planarity of the thiophene backbone contributes to strong intermolecular π-π stacking in the solid state, which is crucial for high charge carrier mobility. A novel π-conjugated oligomer with a Donor-Acceptor-Donor-Acceptor-Donor (D-A-D-A-D) architecture demonstrated good thermal stability and p-type semiconductor behavior with a mobility of 1.6 × 10⁻³ cm²/Vs when integrated into an OFET. nih.gov

Table 1: Representative Performance of OFETs based on Thiophene-Benzonitrile Architectures

Polymer/Oligomer Type Mobility (cm²/Vs) On/Off Ratio
PNDI-TT-CN mdpi.com n-type > 10⁻³ ~10⁵
BDT(DBTOTTH)₂ nih.gov p-type 1.6 x 10⁻³ > 10⁵

This table presents data for materials structurally related to this compound to illustrate the potential of this building block.

Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

In the realm of Organic Light-Emitting Diodes (OLEDs), the design of emitter and host materials is critical for achieving high efficiency, stability, and color purity. The donor-acceptor structure of this compound is highly relevant for creating materials that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for harvesting both singlet and triplet excitons to achieve up to 100% internal quantum efficiency. researchgate.netcore.ac.uk

The separation of the HOMO (Highest Occupied Molecular Orbital), often localized on the donor (thiophene) part, and the LUMO, on the acceptor (benzonitrile) part, leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This small ΔE(S₁-T₁) facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing the emissive decay.

By incorporating this benzonitrile-functionalized thienyl unit into larger molecules, it is possible to tune the emission color from blue to green and red. The formyl group provides a synthetic handle to attach other chromophoric units, further modulating the photophysical properties. For example, benzonitrile derivatives have been successfully used as electron-transporting host materials in blue TADF OLEDs, leading to devices with high external quantum efficiencies (EQE) of over 20% and improved operational lifetimes. uminho.pt

Design of Donor-Acceptor Architectures for Organic Photovoltaics (OPVs)

The power conversion efficiency (PCE) of organic photovoltaics (OPVs) relies on the efficient absorption of sunlight, exciton (B1674681) dissociation, and charge transport. The donor-acceptor (D-A) concept is central to OPV design, and building blocks like this compound are valuable for constructing both donor polymers and non-fullerene acceptors (NFAs).

When used in a donor material, the thienyl-benzonitrile unit can help to lower the HOMO energy level, which increases the open-circuit voltage (Voc) of the solar cell. When incorporated into an acceptor molecule, its strong electron-withdrawing nature helps to establish a suitable energy level offset with the donor material for efficient exciton splitting.

For example, a small molecule named DCATT, which uses a thieno[3,2-b]thiophene (B52689) π-bridge (a fused-ring analogue of the thiophene in our title compound), achieved a power conversion efficiency of 5.20% in a bulk-heterojunction solar cell. researchgate.net The design principle of using fused rings and D-A structures enhances π-π stacking for better charge transport. researchgate.net The functionalization of the thiophene unit can influence HOMO and LUMO levels, thereby reducing the band gap and improving light absorption. mdpi.com The development of novel non-fullerene acceptors using building blocks containing fused thiophene units has led to devices with PCEs as high as 13.3%. polito.it

Table 2: Key Parameters for OPV Devices Employing Thiophene-based D-A Materials

Material System Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
DCATT:Fullerene researchgate.net Not Specified Not Specified Not Specified 5.20
PTTBDT-FTT:PC₇₁BM Not Specified Not Specified Not Specified 7.71

This table showcases the performance of OPV devices using materials conceptually similar to polymers or molecules derivable from this compound.

Role in the Synthesis of Advanced Fluorescent Probes and Dyes

The unique combination of electronic and chemical properties in this compound also makes it a powerful scaffold for the development of advanced fluorescent probes and dyes with tailored functions.

Development of Fluorophores with Tunable Photophysical Properties

A fluorophore's properties, such as its absorption and emission wavelengths, Stokes shift, and quantum yield, are determined by its electronic structure. The donor-acceptor nature of this compound induces intramolecular charge transfer (ICT) upon photoexcitation, which is a powerful mechanism for creating fluorophores with desirable characteristics.

The emission color and other photophysical properties can be finely tuned by modifying the structure. For instance, reacting the formyl group via a Knoevenagel condensation with various active methylene (B1212753) compounds can extend the π-conjugation and introduce different electron-accepting end groups. This strategy allows for the systematic shifting of emission wavelengths across the visible spectrum. Studies on similar formyl-substituted bithiophenes have shown that their reaction to form benzothiazole (B30560) derivatives results in compounds with strong fluorescence in the 450-600 nm range, high quantum yields, and large Stokes' shifts. This tunability is crucial for applications in multiplex imaging and Förster resonance energy transfer (FRET) based sensors.

Table 3: Photophysical Properties of Related Thiophene-Based Fluorophores

Compound Type Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹)
Bithienyl-benzothiazole 380-450 450-600 Large
Arylthienothiophene-dicyanovinyl ~450 ~550 >3500

This table illustrates the range of photophysical properties achievable from structures synthesized from formyl-thiophene precursors.

Integration into Chemosensors and Biosensors

The development of selective and sensitive chemosensors and biosensors is a major goal in analytical chemistry and medical diagnostics. Fluorescent probes are particularly advantageous due to their high sensitivity and the ability to provide real-time spatial information. The this compound scaffold is well-suited for creating such sensors.

The aldehyde (formyl) group is a key feature, as it can react with specific functional groups, such as amines, to form a Schiff base. This covalent reaction provides a straightforward method for attaching the fluorophore to a biorecognition element (like an antibody, nucleic acid, or enzyme) or a receptor unit designed to bind a specific analyte. mdpi.com The binding event can trigger a change in the fluorophore's environment or conformation, leading to a detectable change in its fluorescence emission (e.g., "turn-on" or "turn-off" response, or a ratiometric shift). mdpi.com

For example, formyl-functionalized polymers can be used as supports for the covalent immobilization of enzymes, with the binding efficiency directly impacting the analytical performance of the resulting biosensor. mdpi.com Similarly, formyl-functionalized oligothiophenes have been used as fluorescent labels for DNA, creating probes that are responsive to pH or can act as molecular rotors to sense viscosity. researchgate.net This highlights the potential of using this compound to design sophisticated sensors for detecting specific ions, molecules, or biological events.

Precursor for Photocatalytic Systems and Photoactive Materials

The intrinsic electronic properties of this compound make it an excellent candidate for the development of novel photoactive materials. The molecule's architecture, consisting of an electron-donating thienyl group connected through a π-system to an electron-withdrawing nitrile group, establishes a donor-π-acceptor (D-π-A) framework. This configuration is highly sought after for applications in optoelectronics because it facilitates intramolecular charge transfer upon photoexcitation.

Research into oligothiophene-based materials has shown their potential in creating highly ordered, crystalline structures such as Covalent Organic Frameworks (COFs). uni-muenchen.de The formyl group on this compound provides a reactive handle for condensation reactions, such as imine formation, with amine-functionalized molecules to construct these stable, porous frameworks. uni-muenchen.de The resulting materials benefit from the high charge carrier mobilities of polythiophenes and the ordered environment of the COF, which can enhance light harvesting and charge separation—critical processes for efficient photocatalysis. uni-muenchen.de Such thiophene-based COFs have been investigated for applications like photocatalytic hydrogen production from water. uni-muenchen.de

Furthermore, the aldehyde functionality allows the molecule to serve as a key component in the multicomponent synthesis of complex chromophores and dyes. nih.gov By reacting with various building blocks, it can be incorporated into larger conjugated systems with tailored photophysical properties, including specific absorption and emission wavelengths. nih.gov This tunability is essential for developing materials for dye-sensitized solar cells (DSSCs), photosensors, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 1: Features of this compound in Photoactive Material Synthesis

Structural Component/FeatureFunction in Photoactive MaterialsPotential ApplicationSupporting Evidence
Thiophene Ring Electron-rich donor; enhances charge mobility.Organic semiconductors, Hole-transport layers.Thiophene polymers are known for high charge carrier mobilities. uni-muenchen.deresearchgate.net
Benzonitrile Moiety Electron-withdrawing acceptor; facilitates charge separation.D-π-A dyes, Non-fullerene acceptors in solar cells.Acceptor groups are crucial for creating intramolecular charge transfer character. nih.gov
Formyl Group (-CHO) Reactive site for polymerization and condensation reactions.Precursor for Covalent Organic Frameworks (COFs), Synthesis of complex dyes.Aldehydes are common building blocks for imine-linked COFs and chromophore synthesis. uni-muenchen.denih.gov
Conjugated π-System Facilitates delocalization of electrons and absorbs light.Light-harvesting antennas, active layers in organic photovoltaics (OPVs). researchgate.netExtended conjugation is key to absorption in the visible spectrum. researchgate.net

Design of Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions to construct complex, functional architectures from molecular building blocks. This compound possesses several key features that make it an adept component for designing such assemblies. The rigid aromatic scaffold provides a defined shape, while the nitrile group and aromatic rings offer sites for specific intermolecular interactions.

The benzonitrile unit is particularly effective in host-guest chemistry. Recent studies have demonstrated that benzonitrile derivatives can be precisely recognized and encapsulated within synthetic macrocyclic hosts, such as phosphorylated cavitands. nih.gov The binding is driven by a combination of C-H···N hydrogen bonds between the host and the nitrile nitrogen, as well as C-H···π interactions with the aromatic ring. nih.gov This "key-lock" recognition highlights the potential for using the benzonitrile moiety of the target molecule as a guest to be selectively bound, or as a binding site within a larger engineered receptor.

Beyond single-molecule recognition, this compound can act as a "tecton," or building block, for self-assembled frameworks. The formyl group can participate in dynamic covalent chemistry, forming reversible bonds (e.g., imines or acetals) that allow for the "proof-reading" and error-correction necessary to form highly ordered crystalline structures like COFs or discrete macrocycles. beilstein-journals.org The interplay of directional covalent bonds and weaker non-covalent forces like π-π stacking of the thienyl and phenyl rings can guide the assembly of intricate 2D or 3D supramolecular organic frameworks (SOFs). beilstein-journals.org

Table 2: Supramolecular Interactions and Their Role

Interaction TypeMolecular OriginRole in Supramolecular AssemblySupporting Evidence
Hydrogen Bonding The nitrogen atom of the nitrile group (-C≡N) acts as a hydrogen bond acceptor.Directing intermolecular recognition; stabilizing host-guest complexes.C-H···N interactions are shown to be key in binding benzonitrile guests. nih.gov
π-π Stacking Face-to-face interactions between the electron-rich thienyl and phenyl rings.Stabilizing crystal packing; forming columnar structures in materials.Aromatic stacking is a fundamental organizing principle in the assembly of foldamers and macrocycles. beilstein-journals.org
Dynamic Covalent Bonding Reaction of the formyl group (-CHO) with amines to form imines.Formation of robust, yet often reversible, links to create Covalent Organic Frameworks (COFs) and macrocycles.Condensation reactions are a primary method for synthesizing COFs from formyl-functionalized precursors. uni-muenchen.de
Host-Guest Interactions Encapsulation of the benzonitrile moiety within a larger macrocyclic host.Selective molecular recognition and sensing.Specific cavitand hosts have been shown to bind benzonitrile derivatives with high affinity. nih.gov

Synthetic Utility in the Development of Diverse Heterocyclic Scaffolds for Chemical Biology Research

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and chemical probes used to study biological systems. The dual reactivity of this compound makes it a powerful and versatile starting material for generating libraries of complex heterocyclic scaffolds.

The formyl and nitrile groups serve as orthogonal reactive handles for a wide array of chemical transformations. The aldehyde can readily undergo reactions such as Knoevenagel condensation, Wittig olefination, and reductive amination to append various functional groups and build molecular complexity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to generate other five-membered heterocycles like tetrazoles.

This synthetic versatility allows for the construction of numerous important heterocyclic systems. For instance, the reaction of α,β-unsaturated nitriles (which can be formed from the formyl group) with sulfur is a classic route to substituted thiophenes (Gewald reaction). longdom.org Similarly, condensation of the aldehyde with hydrazine (B178648) derivatives can yield pyrazole (B372694) and pyrimidine-containing structures, which are prevalent cores in medicinal chemistry. longdom.org

A practical application of a closely related isomer, o-(5-formyl-2-thienyl)benzonitrile, has been demonstrated in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a key target in inflammation and oncology. acs.org This underscores the value of the formyl-thienyl-benzonitrile scaffold in drug discovery programs. The ability to systematically modify the core structure allows chemists to perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. nih.gov

Table 3: Synthetic Transformations for Heterocyclic Scaffolds

Functional GroupReaction TypeResulting Heterocyclic Scaffold(s)Relevance
Formyl (-CHO) Knoevenagel Condensation (with active methylene compounds)Pyridines, Pyrimidines, ThiophenesAccess to a wide range of N- and S-containing heterocycles. longdom.org
Formyl (-CHO) Reaction with HydrazinesPyrazoles, PyrazolopyrimidinesPyrazole is a privileged scaffold in medicinal chemistry. longdom.org
Nitrile (-CN) [3+2] Cycloaddition (with azides)TetrazolesTetrazoles are often used as bioisosteres for carboxylic acids.
Formyl & Nitrile Multicomponent ReactionsDihydropyridines, Fused heterocyclesRapidly builds molecular complexity for compound libraries. nih.gov

Future Research Directions and Emerging Opportunities for 3 5 Formyl 3 Thienyl Benzonitrile

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies for 3-(5-Formyl-3-thienyl)benzonitrile and its derivatives is a primary area for future research. Current synthetic strategies, such as the Vilsmeier-Haack formylation and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are effective but often rely on stoichiometric reagents and hazardous solvents. mdpi.comnih.gov

A significant opportunity lies in the advancement of "green" chemistry principles. Research could focus on developing catalytic systems that are more sustainable. For instance, employing ligand-less palladium acetate (B1210297) [Pd(OAc)2] catalysts at very low concentrations has been shown to be an economically and environmentally more attractive route for the direct 5-arylation of thiophene (B33073) derivatives, minimizing waste products like HBr. researchgate.net Further exploration into reusable, heterogeneous catalysts, such as zinc oxide nanocrystals, could offer eco-friendly and cost-effective alternatives for key reaction steps. rsc.org The use of unconventional reaction media, including deep eutectic solvents or even water, represents another promising avenue for reducing the environmental footprint of the synthesis. mdpi.comnih.gov

Future synthetic explorations could also investigate one-pot multicomponent reactions to increase efficiency by reducing the number of intermediate purification steps. mdpi.com These approaches not only streamline the synthesis but also align with the principles of atom economy, a core tenet of sustainable chemistry.

Synthetic StrategyPotential AdvantageRelevant Precedent/Concept
Ligand-less Pd CatalysisReduced cost, lower catalyst loading, less wasteDirect 5-arylation of thiophenes researchgate.net
Heterogeneous NanocatalystsCatalyst reusability, milder reaction conditionsZnO-nanocrystal catalyzed reactions rsc.org
Green SolventsReduced environmental impact and hazardReactions in water or deep eutectic solvents mdpi.comnih.gov
One-Pot ReactionsIncreased efficiency, reduced wasteMulticomponent synthesis of heterocycles mdpi.com

Advanced Characterization Techniques for Complex Assemblies

As this compound is incorporated into more complex supramolecular structures and materials, advanced characterization techniques will be crucial for elucidating their structure-property relationships. Standard techniques provide basic structural confirmation, but a deeper understanding of the dynamics and electronic interactions within complex assemblies requires more sophisticated methods. mdpi.com

For materials like thiophene-based covalent organic frameworks (COFs), future research should leverage techniques such as ultrafast vibrational and terahertz spectroscopies. nih.gov These methods can provide invaluable insights into the charge carrier dynamics and low-energy vibrational modes that govern electronic properties. Similarly, advanced microscopy, like 4D-electron microscopy, can offer a clearer picture of the topology and dynamic behavior of these materials. nih.gov

For organic electronics and photonics, where the interface between different materials is critical, synchrotron-based techniques are indispensable for probing the structural, electronic, and electrical properties of thin films and heterojunctions. european-mrs.com Furthermore, the precise recognition and structural elucidation of benzonitrile (B105546) derivatives can be achieved through co-crystallization with supramolecular macrocycles, offering a unique method to study non-covalent interactions in the solid state. nih.govnih.gov Two-dimensional NMR techniques will also continue to be vital for confirming the molecular structures of complex derivatives, such as thiophene-based liquid crystals. tandfonline.com

Integration with Machine Learning and Artificial Intelligence for Predictive Design

Generative models, such as recurrent neural networks (RNNs) combined with reinforcement learning, are already being used to design novel organic molecules for applications like Organic Light-Emitting Diodes (OLEDs) with specific, goal-directed properties. nih.govnih.gov These models can explore the vast chemical space to identify promising candidates that might be overlooked by human intuition.

Future research will likely focus on developing ML models to predict key properties of materials derived from this compound. By training models on existing experimental and computational data, it's possible to predict characteristics such as electronic bandgaps, charge mobility, and even crystallization behavior. bohrium.comannualreviews.orgcmu.edu This predictive capability allows for high-throughput virtual screening, enabling researchers to prioritize the synthesis of the most promising candidates. azom.com Key challenges remain, including the need for large, high-quality, and standardized datasets for training robust models and the development of more sophisticated molecular descriptors for complex polymer systems. mdpi.combohrium.comresearchgate.net

AI/ML Application AreaSpecific GoalPotential Impact
Generative ModelsInverse design of molecules with tailored propertiesAccelerated discovery of novel functional materials nih.govacs.org
Property PredictionForecasting electronic and physical properties (e.g., bandgap, mobility)Efficient virtual screening and prioritization of synthetic targets annualreviews.orgazom.com
Structure-Property RelationshipsIdentifying key structural motifs that govern performanceGuiding rational design of next-generation materials bohrium.com

Expansion into Novel Material Applications with Tailored Electronic Properties

The unique structure of this compound, featuring a π-conjugated backbone with both electron-donating (thiophene) and electron-withdrawing (benzonitrile, formyl) characteristics, makes it an excellent building block for a wide range of functional organic materials. Its derivatives have already shown promise in organic solar cells (OSCs) and as precursors to liquid crystals. mdpi.comtandfonline.com

A major opportunity lies in the systematic tuning of its electronic properties. By chemically modifying the core structure—for example, by introducing different aryl groups—the optical and redox properties can be precisely controlled. researchgate.net This allows for the design of materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical factor for optimizing performance in electronic devices.

Future applications could extend to:

Organic Field-Effect Transistors (OFETs): Thiophene-based materials are known for their good charge transport properties, making them suitable for use as the active layer in OFETs. mdpi.comcmu.edu

Covalent Organic Frameworks (COFs): The molecule can serve as a "bent" linker in the synthesis of p-type semiconducting COFs, which are promising for applications in electronics and as chemical sensors. nih.govpnas.org

Non-linear Optics and Photonics: The inherent charge-transfer character of the molecule could be exploited for applications in non-linear optics or as solvatochromic probes. nih.govresearchgate.net

The development of acceptor-donor-acceptor (A-D-A) type small molecules based on this scaffold is particularly promising for enhancing the power conversion efficiency of organic solar cells. mdpi.com

Mechanistic Studies of Unexplored Reaction Pathways

A deeper understanding of the reactivity of the formyl and nitrile functional groups on the thienylbenzonitrile framework can unlock new synthetic transformations and applications. While reactions like Vilsmeier-Haack formylation and Suzuki coupling are well-established, the mechanistic details of other potential reaction pathways remain largely unexplored. acs.org

Future mechanistic studies could focus on:

Radical Reactions: Investigating the behavior of the formyl group in radical reactions could lead to novel functionalization strategies, such as deuteration or the introduction of new side chains. Mechanistic probes have suggested the formation of acyl radicals from aldehydes under certain photocatalytic conditions. nih.gov

Condensation and Cyclization Reactions: The dual reactivity of the formyl and nitrile groups makes the molecule an interesting substrate for designing novel intramolecular or intermolecular cyclization cascades to build complex heterocyclic systems. researchgate.netchim.it

Photochemical Transformations: The π-conjugated system is likely to exhibit interesting photochemical reactivity. Exploring its behavior under photoirradiation could reveal new isomerization or cycloaddition pathways, leading to materials with photoswitchable properties.

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. Studying the regioselectivity of C-H activation on the thiophene or benzene (B151609) rings could provide more atom-economical routes to complex derivatives, bypassing the need for pre-functionalized starting materials. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), will be instrumental in modeling reaction intermediates and transition states, providing insights that are often difficult to obtain experimentally. pnas.org

Q & A

Basic: What are the optimal synthetic routes for 3-(5-Formyl-3-thienyl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of benzonitrile derivatives typically involves cross-coupling reactions, formylation, or condensation steps. For example, catalytic methods using hydroxylamine hydrochloride and optimized reaction variables (e.g., solvent systems, temperature, and catalyst loading) can be adapted from protocols for structurally similar compounds like isoxazoline derivatives . Reaction monitoring via TLC and systematic optimization of parameters (e.g., solvent polarity, reaction time) are critical. Computational tools like density functional theory (DFT) may predict intermediate stability to guide synthetic pathways .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2220 cm⁻¹, aldehyde C=O ~1700 cm⁻¹) .
  • NMR : 1^1H and 13^{13}C NMR resolve aromatic protons, formyl groups, and thienyl substituents. For example, aldehyde protons typically appear at δ 9.8–10.2 ppm .
  • UV-Vis : Electronic transitions (e.g., π→π* in the aromatic system) can be correlated with molecular orbital calculations .
  • FT-Raman : Complementary to IR, particularly for symmetric vibrations .

Advanced: How can computational methods (DFT, NBO analysis) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT : Optimize molecular geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity sites. For example, the HOMO-LUMO gap indicates charge-transfer potential .
  • Natural Bond Orbital (NBO) : Analyzes hyperconjugative interactions (e.g., lone pair→σ* interactions in the nitrile group) to explain stabilization energies .
  • Fukui indices : Identify nucleophilic/electrophilic regions for reaction mechanism predictions .

Advanced: What strategies can address discrepancies between experimental and computational data regarding the compound's reactivity?

Methodological Answer:

  • Benchmarking : Compare computed spectroscopic data (e.g., IR, NMR chemical shifts) with experimental results to validate computational models .
  • Solvent Effects : Incorporate solvent polarity corrections (e.g., PCM models) in DFT calculations to improve agreement with experimental UV-Vis or NMR data .
  • Conformational Analysis : Use X-ray crystallography or rotational spectroscopy to resolve discrepancies in predicted vs. observed molecular geometries .

Advanced: What are the potential applications of this compound in materials science, such as OLEDs or TADF materials?

Methodological Answer:
Benzonitrile derivatives are explored in thermally activated delayed fluorescence (TADF) materials for OLEDs due to their electron-withdrawing nitrile groups and tunable π-conjugation. For example, 4-(3-thienyl)benzonitrile derivatives have been patented as emissive layers . To evaluate suitability:

  • Electrochemical Studies : Measure redox potentials to assess charge injection/transport properties.
  • Photoluminescence Quantum Yield (PLQY) : Quantify emission efficiency for TADF screening .

Advanced: How to evaluate the drug-likeness and perform molecular docking studies for this compound?

Methodological Answer:

  • Drug-Likeness : Use Lipinski’s Rule of Five (molecular weight <500, logP <5) and ADMET predictions (e.g., toxicity, bioavailability) via tools like SwissADME .
  • Molecular Docking :
    • Target Selection : Prioritize receptors with known nitrile-binding domains (e.g., kinases, cytochrome P450).
    • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) .
    • Validation : Compare binding affinities with control ligands and validate via MD simulations .

Basic: What safety precautions are necessary when handling this compound, based on its structural analogs?

Methodological Answer:
While direct safety data for this compound is limited, analogous benzonitriles require:

  • Ventilation : Prevent inhalation of dust using fume hoods .
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .
  • Disposal : Segregate waste and consult hazardous chemical disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.